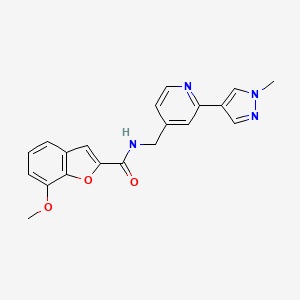

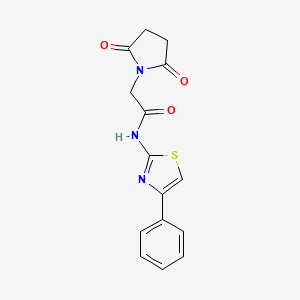

![molecular formula C8H18N2O B2940128 1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol CAS No. 1567866-78-7](/img/structure/B2940128.png)

1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol is a chemical compound with the CAS Number: 1567866-78-7 . It has a molecular weight of 158.24 and its IUPAC name is ®-1-(3-aminopyrrolidin-1-yl)-2-methylpropan-2-ol . It is in the form of an oil .

Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of the compound is characterized by the presence of a pyrrolidine ring attached to a 2-methylpropan-2-ol group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 158.24 . It is stored at a temperature of 4 degrees Celsius . The compound is in the form of an oil .科学的研究の応用

Solid-State Assembly and Interactions

The study by Štěpnička et al. (2004) explores the solid-state assembly of a ferrocene β-aminoalcohol derivative of 1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol and its ammonium salts. Their research reveals how hydrogen bonding influences the structure, showcasing the compound's potential in designing complex molecular architectures (Štěpnička, I. Císařová, & Ludvík, 2004).

Asymmetric Synthesis

Jha et al. (2010) utilized a proline-catalyzed method for the asymmetric synthesis of 1,3-amino alcohols, demonstrating a versatile approach to synthesizing compounds including this compound, relevant for creating bioactive molecules (Jha, Kondekar, & Kumar, 2010).

Biofuel Production

Bastian et al. (2011) investigated the use of engineered enzymes for biofuel production, highlighting the role of this compound in the anaerobic production of isobutanol, a biofuel, from glucose. This research underscores the compound's significance in sustainable energy solutions (Bastian et al., 2011).

Antimalarial Activity

Robin et al. (2007) synthesized 1-aminopropan-2-ols, evaluating their activities against malaria parasites. Their findings reveal potential therapeutic applications of derivatives of this compound in combating chloroquine-resistant and -sensitive strains of malaria (Robin et al., 2007).

Organocatalysis

In the realm of organic synthesis, the derivative's role as an organocatalyst in asymmetric Michael additions showcases its utility in creating chiral molecules, essential for pharmaceuticals and agrochemicals (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Ring-Opening Polymerization

The research by Bakkali-Hassani et al. (2018) on N-heterocyclic carbene-organocatalyzed ring-opening polymerization demonstrates the applicability of this compound in polymer science, contributing to the synthesis of polymers with specific end-group functionalities (Bakkali-Hassani et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

作用機序

Target of Action

The compound 1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol is a derivative of the pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases Similar compounds have been observed to display full agonism in human grp40 (hgrp40) and mouse grp40 (mgrp40), indicating potential targets .

Mode of Action

It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.

Biochemical Pathways

Compounds with a pyrrolidine ring are known to influence a variety of biological processes, suggesting that this compound may also affect multiple pathways .

Pharmacokinetics

The physicochemical parameters of pyrrolidine derivatives are known to be modified to obtain the best adme/tox results for drug candidates . This suggests that the compound may have been designed with optimal ADME properties in mind, impacting its bioavailability.

Result of Action

The observed full agonism in human grp40 (hgrp40) and mouse grp40 (mgrp40) suggests that the compound may induce a response in these targets, leading to downstream effects .

特性

IUPAC Name |

1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(2,11)6-10-4-3-7(9)5-10/h7,11H,3-6,9H2,1-2H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMURYIBJNVHLD-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCC(C1)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CN1CC[C@H](C1)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarbonitrile](/img/structure/B2940048.png)

![N-[2-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethyl]prop-2-enamide](/img/structure/B2940050.png)

![N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2940051.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide](/img/structure/B2940054.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2940056.png)

![N-(2-fluorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2940057.png)

![6-[[4-(2,5-dimethylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2940059.png)

![2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid](/img/structure/B2940065.png)